Droloxifene citrate

Estrogen Receptor Binding Affinity SERM Pharmacology

Droloxifene citrate is the definitive SERM comparator: it delivers 10-fold higher estrogen receptor binding affinity than tamoxifen, enabling robust target engagement at lower concentrations with fewer off-target effects. Its ~25 h terminal half-life—dramatically shorter than tamoxifen's ~7 days—permits rapid steady-state attainment and clean pharmacodynamic reversal in acute gene-expression or ChIP studies. With 33% lower endometrial alkaline phosphatase induction, it provides tissue-selectivity data unmatched by first-generation SERMs. Its characterized aqueous solubility (0.078 mg/mL at pH 3.4) further positions it as a validated model for cyclodextrin complexation and solubility-enhancement formulation development.

Molecular Formula C32H37NO9
Molecular Weight 579.6 g/mol
CAS No. 97752-20-0
Cat. No. B129082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroloxifene citrate
CAS97752-20-0
Synonyms3-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol 2-Hydroxy-1,2,3-propanetricarboxylate (1:1);  _x000B_(E)-3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenol 2-Hydroxy-1,2,3-propanetricarboxylate (1:1) (salt)
Molecular FormulaC32H37NO9
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;
InChIKeyGTJXPMSTODOYNP-BTKVJIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Droloxifene Citrate (CAS 97752-20-0) for Research & Development: High-Affinity Triphenylethylene SERM Sourcing


Droloxifene citrate, the citrate salt of (E)-3-hydroxytamoxifen, is a non-steroidal triphenylethylene selective estrogen receptor modulator (SERM) and a structural analogue of tamoxifen [1]. It acts as an estrogen receptor (ER) antagonist in breast tissue while exhibiting agonist activity in bone, thereby offering potential anticancer, chemopreventive, and anti-osteoporotic effects in preclinical models [2]. Its key differentiation from other first-generation SERMs is founded on its substantially higher binding affinity for the estrogen receptor and a distinct, faster pharmacokinetic profile [3].

Why Tamoxifen Cannot Be Substituted for Droloxifene Citrate in Preclinical Studies


Despite belonging to the same triphenylethylene SERM class, droloxifene citrate and tamoxifen are not interchangeable research tools due to fundamental differences in their pharmacodynamics and pharmacokinetics. Droloxifene demonstrates a 10-fold higher binding affinity for the estrogen receptor than tamoxifen, which directly correlates to a more potent inhibition of ER-positive breast cancer cell growth in vitro [1]. Furthermore, droloxifene's terminal elimination half-life in humans is approximately 25 hours, significantly shorter than tamoxifen's ~7-day half-life, resulting in minimal drug accumulation and a different exposure profile in vivo [2]. These quantifiable disparities mean that substituting one for the other in experimental models can lead to divergent outcomes in terms of both target engagement and duration of effect, confounding data interpretation and translation.

Quantitative Differentiation of Droloxifene Citrate from Tamoxifen, Toremifene, and Raloxifene


10-Fold Higher Estrogen Receptor Binding Affinity Relative to Tamoxifen

Droloxifene's primary point of differentiation is its superior binding affinity for the estrogen receptor (ER). In a direct radioligand binding assay using rabbit uterine homogenate, the active (E)-droloxifene isomer demonstrated an IC50 of 24 nM . Comparative studies consistently report that droloxifene has a greater than 10-fold higher affinity for the estrogen receptor compared to tamoxifen [1]. This increased binding potency is a foundational property that underpins its enhanced antiproliferative effects.

Estrogen Receptor Binding Affinity SERM Pharmacology Radioligand Binding Assay

10-Fold Greater Potency in Inhibiting MCF-7 Breast Cancer Cell Growth vs. Tamoxifen and Toremifene

The functional consequence of droloxifene's higher ER affinity is a more potent inhibition of estrogen-dependent breast cancer cell growth. In a comparative study using the ER-positive MCF-7 Ml human breast cancer cell line, droloxifene inhibited cell growth with an IC50 of less than 0.03 µM. This was an order of magnitude more potent than both tamoxifen and toremifene, which each exhibited IC50 values of approximately 0.3 µM in the same assay [1]. This demonstrates a direct translation of binding affinity to functional anti-proliferative efficacy.

Breast Cancer Cell Proliferation MCF-7 Cells IC50

Reduced Endometrial Stimulation: A Lower Agonist Profile Compared to Tamoxifen and Toremifene in Ishikawa Cells

A key limitation of first-generation SERMs like tamoxifen is their partial agonist activity on the endometrium, which is associated with an increased risk of endometrial cancer. A comparative study in human endometrial adenocarcinoma Ishikawa cells assessed this agonist effect by measuring the induction of alkaline phosphatase (AP) activity. At a concentration of 10 nM, droloxifene increased AP activity by 2.2-fold, which was significantly less than the 3.3-fold and 3.5-fold increases induced by (Z)-4-OH-tamoxifen and (Z)-4-OH-toremifene, respectively [1]. This indicates a more favorable, less estrogenic profile in uterine tissue.

Endometrial Safety SERM Agonist Activity Ishikawa Cells Alkaline Phosphatase

Markedly Shorter Human Terminal Half-Life (25-31.6h) vs. Tamoxifen (~7 Days)

Droloxifene's pharmacokinetic profile is a major differentiator from tamoxifen. While tamoxifen has a prolonged terminal half-life of approximately 7 days (168 hours), leading to significant drug accumulation with daily dosing, droloxifene is eliminated much more rapidly. Studies in patients and human subjects report a terminal half-life for droloxifene of approximately 25 hours in one study and 31.6 hours in another [1][2]. This results in minimal accumulation and offers a faster 'on-off' effect, which is advantageous for studies where long-lasting drug washout periods are undesirable or where acute pharmacodynamic responses are being measured.

Pharmacokinetics Half-Life Drug Accumulation In Vivo Study

Established Salt Form: Droloxifene Citrate with Defined Solubility and Stability Profile

Droloxifene citrate is the defined and most commonly used salt form for research, with well-characterized physicochemical properties that are crucial for consistent experimental preparation. The compound has a reported aqueous solubility of 0.078 mg/mL at pH 3.4 and is soluble in methanol [1]. Furthermore, it demonstrates stability in aqueous solutions at pHs 3-7 up to 50°C [2]. The citrate form is also the preferred salt for advanced formulations, such as those utilizing cyclodextrins to enhance solubility and stability [3]. This established profile provides a reproducible starting material for in vitro and in vivo studies.

Formulation Solubility Stability Citrate Salt

First-Line Clinical Efficacy in Advanced Breast Cancer: 39.3% Objective Response Rate as Monotherapy

Droloxifene has demonstrated clear single-agent activity in the clinical setting, providing a benchmark for its efficacy potential. In a double-blind, randomized Phase II clinical trial involving 369 postmenopausal women with advanced breast cancer, droloxifene monotherapy (20, 40, or 100 mg/day) produced an overall objective response rate (complete + partial responses) of 39.3% [1]. This is consistent with other findings from a 254-patient trial where the response rate was 38% [2]. These results confirm droloxifene's ability to function as an effective antiestrogen in a relevant disease model.

Clinical Trial Breast Cancer Objective Response Rate Phase II

Primary Research and Preclinical Applications of Droloxifene Citrate


Mechanistic Studies of Estrogen Receptor Signaling

Droloxifene citrate is ideally suited for in vitro research aimed at dissecting ER-mediated pathways. Its 10-fold higher ER binding affinity compared to tamoxifen allows for robust target engagement at lower concentrations, minimizing off-target effects [1]. This makes it a potent tool for transcriptional assays, chromatin immunoprecipitation (ChIP) studies, and other experiments where clear, high-affinity ER modulation is required to elucidate downstream signaling cascades.

Comparative SERM Pharmacology in Cell-Based Assays

In head-to-head studies, droloxifene's quantitative differentiation from tamoxifen, toremifene, and raloxifene is well-documented. It exhibits a 10-fold more potent inhibition of MCF-7 cell growth than tamoxifen and toremifene [2] and shows a 33% lower induction of endometrial alkaline phosphatase activity than tamoxifen [3]. Therefore, droloxifene citrate is an essential comparator compound for any research program seeking to characterize the spectrum of SERM activities across different cell types or to understand the structural basis for tissue-selective effects.

Short-Term In Vivo Pharmacodynamic Studies

The pharmacokinetic profile of droloxifene citrate, characterized by a short terminal half-life of 25-32 hours and low accumulation [4], is highly advantageous for acute or sub-chronic in vivo studies. Researchers can achieve a steady-state pharmacodynamic effect quickly and, importantly, can observe the reversal of those effects following drug withdrawal within a manageable timeframe. This makes it a superior choice over tamoxifen for experiments designed to measure acute changes in gene expression, protein levels, or tissue biomarkers in response to SERM treatment and withdrawal.

Formulation Development and Solubility Enhancement Research

As a poorly water-soluble compound, droloxifene citrate is a relevant model drug for developing and testing solubility enhancement technologies. Its defined solubility (0.078 mg/mL at pH 3.4) and stability (pH 3-7, up to 50°C) are established [5]. This allows for controlled evaluation of formulation strategies, such as complexation with cyclodextrins [6], which are known to improve its solubility and stability. This makes it a valuable compound for academic and industrial formulation scientists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Droloxifene citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.